

Assessing the Therapeutic Window of c-Met Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: *B15575265*

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A comprehensive analysis of the therapeutic window for c-Met inhibitors is crucial for their successful clinical translation. However, publicly available data on a compound specifically designated "**c-Met-IN-18**" is not available at this time. Therefore, this guide provides a comparative assessment of the therapeutic window for several well-characterized and clinically relevant c-Met inhibitors, offering a framework for evaluating novel compounds in this class.

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding with its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] This guide will delve into the preclinical and clinical data of prominent c-Met inhibitors, presenting a comparative analysis of their efficacy and toxicity to delineate their therapeutic windows.

Comparative Efficacy and Toxicity of c-Met Inhibitors

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. A wider therapeutic window is desirable for a drug candidate. The following tables summarize key preclinical and clinical data for established c-Met inhibitors, providing a basis for comparison.

Inhibitor	Target(s)	IC50 (c-Met)	Antitumor Efficacy (Preclinical/Clinical)	Reported Toxicities (Clinical)
Crizotinib	c-Met, ALK, ROS1	~5 nM	Preclinical: Induces apoptosis in c-Met dependent tumor models. Clinical: Approved for ALK-positive NSCLC. Shows activity in MET-amplified cancers.	Visual disturbances, gastrointestinal issues (nausea, vomiting, diarrhea), hepatotoxicity, pneumonitis.
Cabozantinib	c-Met, VEGFR2, AXL, RET	~4 nM	Preclinical: Inhibits tumor growth, metastasis, and angiogenesis in various cancer models. Clinical: Approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.	Diarrhea, fatigue, nausea, hypertension, palmar-plantar erythrodysesthesia, increased AST/ALT.
Capmatinib	c-Met	~0.8 nM	Preclinical: Potent and selective inhibition of c-Met signaling. Clinical: Approved for	Peripheral edema, nausea, fatigue, vomiting, dyspnea, decreased appetite.

			metastatic NSCLC with MET exon 14 skipping mutations.	
Tepotinib	c-Met	~1 nM	Preclinical: Selective inhibition of c-Met. Clinical: Approved for metastatic NSCLC with MET exon 14 skipping mutations.	Peripheral edema, nausea, diarrhea, increased creatinine, fatigue.
Savolitinib	c-Met	~5 nM	Preclinical: Selective c-Met inhibitor. Clinical: Investigational for MET-driven cancers, including NSCLC and renal cell carcinoma.	Nausea, vomiting, fatigue, edema, increased aminotransferase s.

Key Experimental Protocols

Accurate assessment of a c-Met inhibitor's therapeutic window relies on standardized and robust experimental protocols. Below are methodologies for key in vitro and in vivo assays.

In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the c-Met kinase activity.

Protocol:

- Reagents: Recombinant human c-Met kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
- Procedure:
 - The inhibitor is serially diluted and incubated with the c-Met kinase.
 - The kinase reaction is initiated by adding ATP and the substrate.
 - After incubation, the amount of phosphorylated substrate is quantified using methods like ELISA, TR-FRET, or radioactivity.
- Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (GI₅₀ Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of cancer cell growth.

Protocol:

- Cell Lines: Use a panel of cancer cell lines with known c-Met activation status (e.g., amplification, mutation, or HGF-dependent).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach.
 - Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
 - Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
- Data Analysis: The GI₅₀ value is determined from the dose-response curve.

In Vivo Tumor Xenograft Studies

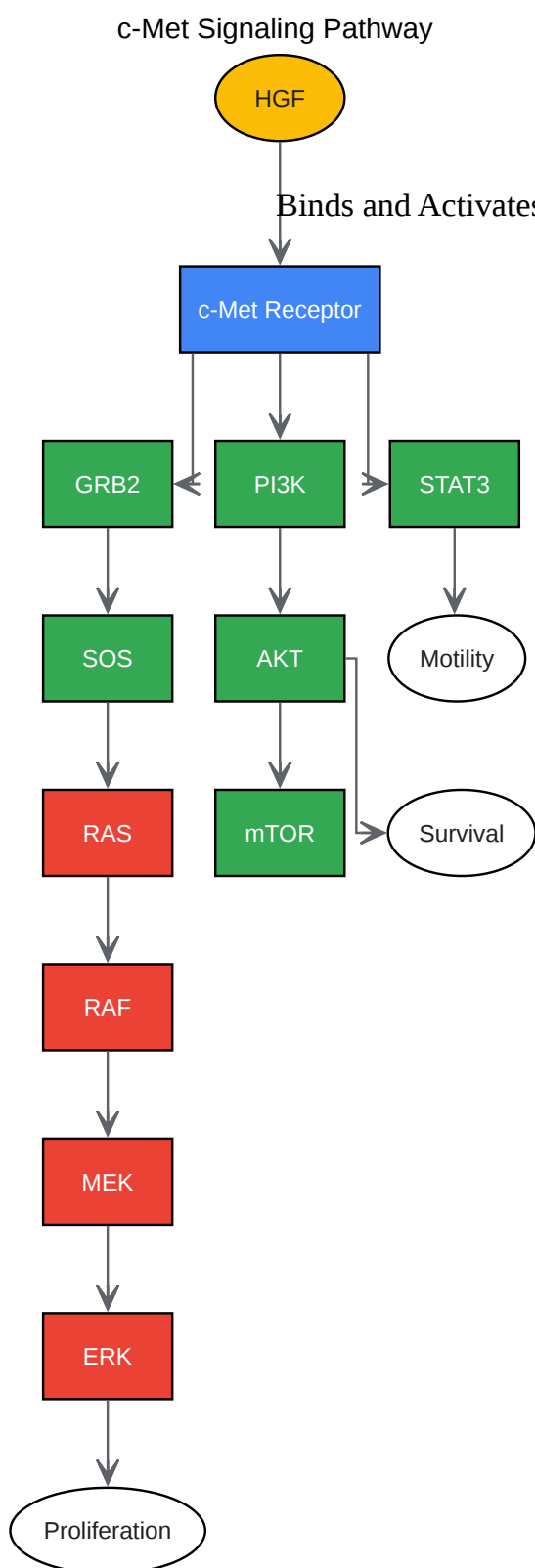
Objective: To evaluate the antitumor efficacy and tolerability of the inhibitor in a living organism.

Protocol:

- Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
- Procedure:
 - Human cancer cells with c-Met alterations are implanted subcutaneously or orthotopically.
 - Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
 - The inhibitor is administered at various doses and schedules (e.g., daily oral gavage).
 - Tumor volume and body weight are measured regularly.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed. Efficacy is assessed by tumor growth inhibition (TGI). Toxicity is evaluated based on body weight loss, clinical signs, and post-mortem analysis.

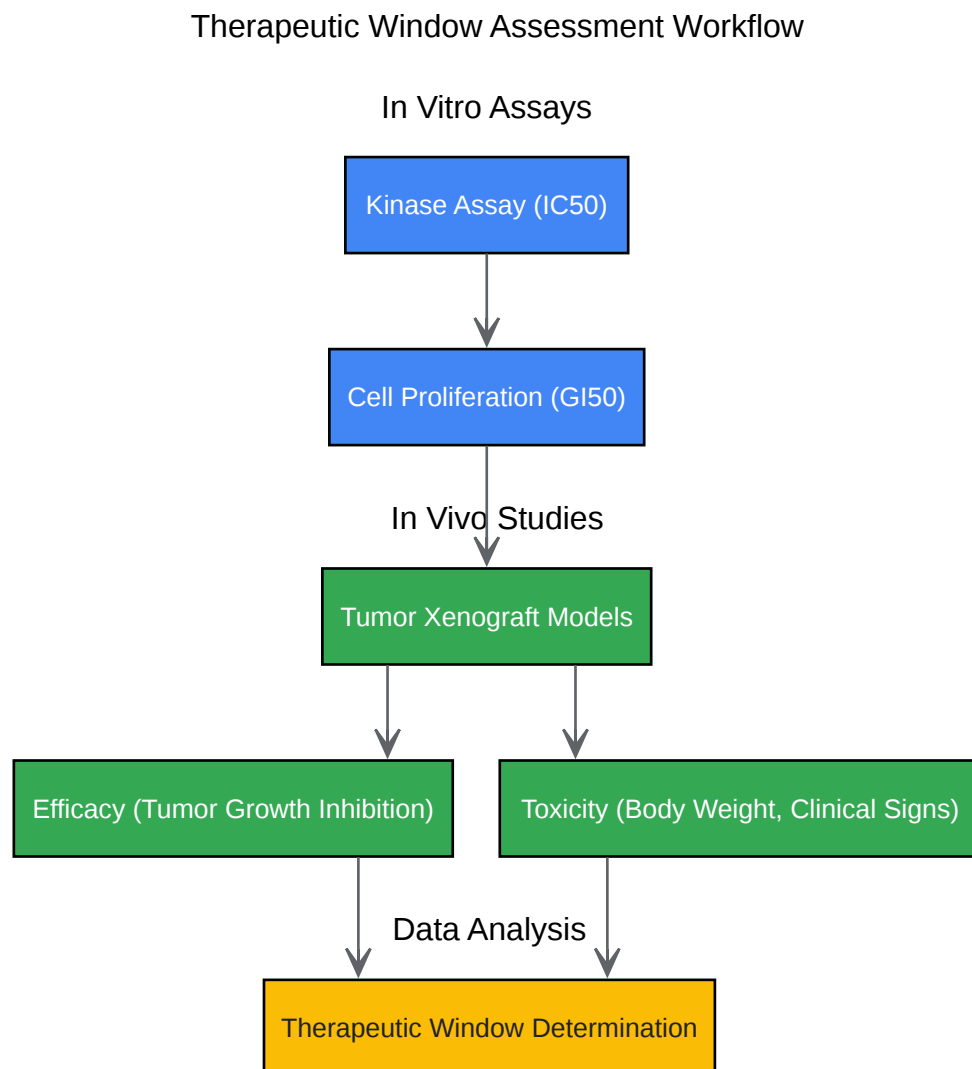
Visualizing Key Pathways and Workflows

Understanding the underlying biology and experimental processes is facilitated by clear diagrams.



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Caption: The c-Met signaling cascade, initiated by HGF binding, activates multiple downstream pathways.



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Caption: A streamlined workflow for determining the therapeutic window of a c-Met inhibitor.

In conclusion, while specific data for "**c-Met-IN-18**" remains elusive, a comparative analysis of established c-Met inhibitors provides a valuable benchmark for the field. The methodologies and data presented here offer a robust framework for researchers and drug developers to assess the therapeutic potential of novel c-Met targeted therapies. A thorough evaluation of

both efficacy and toxicity is paramount to identifying drug candidates with a favorable therapeutic window for clinical advancement.

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